3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile
Description
Overview of Naphthonitrile Derivatives in Contemporary Organic Synthesis
Naphthonitrile derivatives, which feature a nitrile (-C≡N) group attached to the naphthalene (B1677914) ring system, are a significant class of organic compounds. The nitrile group is a powerful functional group in organic synthesis due to its ability to be converted into a variety of other functionalities, including amines, carboxylic acids, and aldehydes. This versatility makes naphthonitriles key intermediates in the synthesis of more complex molecules. orgsyn.org For instance, 2-naphthonitrile (B358459) can be reduced to form β-naphthaldehyde, a valuable building block in organic synthesis. orgsyn.org The development of efficient and regioselective methods for the synthesis of substituted naphthalenes, including naphthonitriles, remains an active area of research. nih.gov
Importance of Naphthalene-Based Compounds in Chemical Sciences
The naphthalene framework is a privileged scaffold in chemical sciences due to its unique electronic and structural properties. algoreducation.comresearchgate.net Its extended π-system allows for favorable interactions with biological targets, making naphthalene derivatives prominent in drug discovery. researchgate.net Numerous compounds incorporating the naphthalene moiety have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net Beyond medicinal chemistry, naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), synthetic dyes, and polymers. algoreducation.com The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of its electronic and photophysical properties, leading to materials with specific desired characteristics. nih.gov
Rationale for Investigating Highly Substituted Naphthonitrile Architectures, with Emphasis on 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile
The investigation into highly substituted naphthonitrile architectures is driven by the quest for novel molecules with enhanced or entirely new properties. The precise placement of multiple functional groups on the naphthalene scaffold can lead to synergistic effects and allow for the creation of complex molecular architectures. The regioselectivity of these substitution reactions is a key challenge and a major focus of synthetic organic chemistry. nih.gov
The specific compound, This compound , serves as a compelling case study. While specific research on this exact molecule is not widely documented in publicly available literature, its structure embodies the principles of targeted molecular design. The rationale for its investigation can be broken down by considering its constituent functional groups:
The Ethyl Group: The presence of an ethyl group can influence the molecule's lipophilicity, potentially affecting its solubility and interaction with biological membranes.
The Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) introduces a site for hydrogen bonding and can be a precursor for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification.
The Substitution Pattern: The 2,3,4-trisubstituted pattern on the naphthalene ring is a complex arrangement that could lead to unique steric and electronic properties, potentially influencing its reactivity and biological activity.
The synthesis and study of a molecule like This compound would contribute to the fundamental understanding of structure-property relationships in polysubstituted naphthalenes. It represents a target for the development of new synthetic methodologies and could potentially lead to the discovery of new compounds with valuable applications.
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-ethyl-4-(hydroxymethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-12-11(8-15)7-10-5-3-4-6-13(10)14(12)9-16/h3-7,16H,2,9H2,1H3 |
InChI Key |
XLOOTXOIDLMGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1C#N)CO |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 Ethyl 4 Hydroxymethyl 2 Naphthonitrile
Retrosynthetic Analysis and Key Precursors for Naphthonitrile Frameworks
The retrosynthetic disconnection of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile involves the systematic deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds that introduce the three key functional groups: the nitrile (-CN) at the C2 position, the ethyl (-CH2CH3) group at C3, and the hydroxymethyl (-CH2OH) group at C4.
A plausible retrosynthetic strategy would involve:
Functional Group Interconversion: The hydroxymethyl group can be traced back to the reduction of a more stable precursor, such as a carboxylate ester or an aldehyde at the C4 position. Similarly, the nitrile group could originate from a primary amide or an amino group via a Sandmeyer reaction.
Disconnecting the Substituents: The ethyl and the precursor to the hydroxymethyl group can be envisioned as being installed onto a pre-functionalized 2-naphthonitrile (B358459) or a related naphthalene (B1677914) core. The challenge lies in achieving the specific 2,3,4-substitution pattern due to the inherent reactivity of the naphthalene ring system.
Key precursors for building such a framework would likely be substituted naphthalene derivatives, such as 2-naphthoic acid, 2-naphthylamine, or various brominated naphthalenes, which allow for regioselective functionalization.
Strategies for Nitrile Group Introduction on Naphthalene Cores
The introduction of a nitrile group onto a naphthalene ring is a critical step in the synthesis of naphthonitriles. numberanalytics.com Several classical and modern methods are applicable.
Sandmeyer Reaction: This is a well-established method for converting an aryl diazonium salt, derived from an amino group, into a nitrile. numberanalytics.com For the target molecule, this would involve the diazotization of a 3-ethyl-4-(protected-hydroxymethyl)-2-naphthylamine followed by treatment with a cyanide salt, typically copper(I) cyanide.
Rosenmund-von Braun Reaction: This reaction involves the direct displacement of a halide (commonly bromide or iodide) on the naphthalene ring with a cyanide salt, usually in the presence of a copper or palladium catalyst. numberanalytics.comwikipedia.org This would be a viable route starting from a 2-bromo-3-ethyl-4-(protected-hydroxymethyl)naphthalene.
Dehydration of Amides: A primary amide can be dehydrated to form a nitrile using various reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). wikipedia.orglibretexts.org This pathway would require the synthesis of 3-ethyl-4-(hydroxymethyl)-2-naphthalene-carboxamide as an intermediate.
Table 1: Comparison of Nitrile Introduction Strategies
| Method | Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer Reaction | Amino Group | NaNO₂, HCl; CuCN | Good yields, readily available precursors | Diazonium salts can be unstable |
| Rosenmund-von Braun | Halide (Br, I) | CuCN, high temp. | Direct conversion | Harsh conditions, potential side reactions |
| Dehydration of Amide | Carboxamide | P₄O₁₀, SOCl₂ | Mild conditions | Requires prior synthesis of the amide |
Approaches for Hydroxymethyl and Ethyl Group Installation
The introduction of the ethyl and hydroxymethyl groups requires careful consideration of regioselectivity.
Ethyl Group Installation: The most common method for introducing an ethyl group onto an aromatic ring is the Friedel-Crafts alkylation . stackexchange.com This reaction involves treating the naphthalene core with an ethylating agent like ethyl halide (e.g., ethyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). stackexchange.comacs.org A significant challenge with naphthalene is controlling the position of substitution. Friedel-Crafts alkylation typically favors the α-position (C1) under kinetic control, while thermodynamically controlled conditions (higher temperatures, longer reaction times) can lead to isomerization and favor the more stable β-isomer (C2). stackexchange.com To achieve the desired C3 substitution, one would likely need to employ a directing group strategy, starting with a naphthalene derivative where existing substituents guide the ethyl group to the correct position.
Hydroxymethyl Group Installation: Direct hydroxymethylation is less common. A more practical approach involves a two-step process:
Formylation: Introduction of a formyl group (-CHO) onto the naphthalene ring. This can be achieved through various methods, including the Vilsmeier-Haack reaction (using DMF and POCl₃) or Duff reaction, on an activated naphthalene ring.
Reduction: The resulting naphthaldehyde is then reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Alternatively, if the synthesis proceeds through a carboxylic acid intermediate at C4, a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be used to reduce the acid directly to the alcohol. clockss.org
Detailed Synthetic Sequences and Optimized Reaction Conditions
Constructing this compound requires a multi-step synthesis where reaction conditions are optimized to control regioselectivity and maximize yield.
Multi-Step Synthesis from Readily Available Naphthalene Derivatives
A hypothetical, yet chemically sound, synthetic pathway could start from a readily available compound like 2-methylnaphthalene (B46627) or a naphthoic acid derivative. One possible sequence is outlined below:
Starting Material: Begin with a suitably substituted naphthalene, for example, a derivative of 2-naphthoic acid.
Directed Ethylation: Introduce the ethyl group at the C3 position. This is the most challenging step regarding regioselectivity and would likely rely on a directing group effect. For instance, starting with a derivative that activates the C3 position or blocks other reactive sites.
Introduction of C4 Functionality: The precursor to the hydroxymethyl group (e.g., a carboxyl or formyl group) is introduced at the C4 position. This might be achieved through ortho-metalation strategies if a suitable directing group is present at C3.
Formation of the Nitrile: The nitrile group is installed at the C2 position, possibly from an existing carboxyl group that is converted to an amide and then dehydrated, or from a halide via the Rosenmund-von Braun reaction.
Final Modification: The C4 functional group is reduced to the hydroxymethyl group. This step is typically performed last to avoid unwanted reactions with the sensitive alcohol group in earlier steps.
Regioselective Functionalization Methodologies
Achieving the specific 2,3,4-trisubstituted pattern on the naphthalene core is non-trivial. The regiochemical outcome of electrophilic substitution on naphthalene is highly dependent on the reaction conditions and the nature of any pre-existing substituents. stackexchange.com
Kinetic vs. Thermodynamic Control: As seen in Friedel-Crafts alkylation, substitution at the α-position is kinetically favored, while the β-position is thermodynamically more stable. stackexchange.com Precise control of temperature and reaction time is essential.
Directing Group Effects: The most powerful tool for controlling regioselectivity is the use of directing groups. A substituent on the ring can direct incoming electrophiles to specific positions (ortho, meta, para). In a naphthalene system, the directing effects are more complex but can be exploited. For example, a hydroxyl or methoxy (B1213986) group strongly activates the ring and can direct substitution.
Ortho-metalation: Directed ortho-metalation (DoM) is a powerful strategy where a directing metalating group (DMG) on the ring directs deprotonation by a strong base to an adjacent position. The resulting organometallic species can then react with an electrophile. This could be a key strategy for introducing substituents at specific positions next to an existing functional group.
Catalyst Systems for Directed Synthesis
The choice of catalyst is paramount for both efficiency and selectivity in the synthesis of functionalized naphthalenes.
Lewis Acids in Friedel-Crafts Reactions: Catalysts like AlCl₃, FeCl₃, and SnCl₄ are standard for Friedel-Crafts alkylation and acylation. stackexchange.com The choice of catalyst and solvent can influence the α/β substitution ratio. For instance, alkylation in a solvent like nitromethane (B149229) has been shown to favor α-substitution with minimal isomerization. stackexchange.com
Copper Catalysts in Cyanation: Copper(I) cyanide (CuCN) is the classic reagent for both the Sandmeyer and Rosenmund-von Braun reactions for installing a nitrile group. numberanalytics.com
Palladium Catalysts in Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) catalyzed by palladium complexes offer powerful and highly regioselective methods for forming C-C bonds on a pre-functionalized naphthalene halide or triflate. These methods could be instrumental in installing the ethyl group or a precursor for the hydroxymethyl group.
Table 2: Catalyst Systems for Key Transformations
| Reaction | Catalyst System | Purpose |
|---|---|---|
| Friedel-Crafts Ethylation | AlCl₃, SnCl₄ | Introduction of the ethyl group |
| Rosenmund-von Braun | CuCN | Conversion of aryl halide to nitrile |
| Sandmeyer Reaction | CuCN | Conversion of diazonium salt to nitrile |
| Suzuki Coupling | Pd(PPh₃)₄, other Pd catalysts | C-C bond formation for ethyl group introduction |
| Vilsmeier-Haack | POCl₃ (catalytic role) | Formylation of the naphthalene ring |
Convergent and Divergent Synthetic Strategies
The construction of a polysubstituted aromatic compound like this compound can be approached through either a convergent or a divergent synthetic plan. A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then joined together in the later stages. In contrast, a divergent synthesis begins with a common intermediate that is progressively functionalized to yield a variety of related structures, including the target molecule. rsc.org
Hypothetical Convergent Synthesis
A plausible convergent approach to this compound could involve the synthesis of two key building blocks: a 2,3-disubstituted naphthalene precursor and a C1-synthon for the hydroxymethyl group. One possible disconnection, as illustrated below, breaks the molecule into a 3-ethyl-2-naphthonitrile fragment and a hydroxymethylating agent.
A more elaborate convergent strategy could involve the coupling of two larger fragments. For instance, a 2-bromo-3-ethylnaphthalene derivative could be coupled with a synthon that delivers both the hydroxymethyl and the nitrile functionalities. However, a more linear, yet still convergent in spirit, approach might start with a pre-functionalized naphthalene core.
A hypothetical reaction sequence could commence with the ethylation of a suitable naphthalene derivative. The vapor phase ethylation of naphthalene using ethanol (B145695) over molecular sieve catalysts has been reported, offering a potential route to ethylnaphthalene precursors. iitm.ac.in For example, starting from 2-methylnaphthalene, selective ethylation could be explored. Following ethylation, the introduction of a formyl group at the 4-position would be a critical step. While direct formylation of such a substituted naphthalene might be challenging, ortho-lithiation directed by a suitable group, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), could be a viable strategy.
Subsequent transformation of the aldehyde to the hydroxymethyl group can be readily achieved through reduction, for instance, with sodium borohydride. The final key step would be the introduction of the nitrile group at the 2-position. If a bromine atom was strategically placed at this position in an earlier intermediate (e.g., starting with a 2-bromo-3-ethylnaphthalene derivative), a palladium-catalyzed cyanation reaction could be employed. acs.orgnih.govorganic-chemistry.org This method is well-established for the conversion of aryl halides to aryl nitriles and offers good functional group tolerance. nih.gov
Table 1: Hypothetical Convergent Synthetic Steps
| Step | Transformation | Reagents and Conditions (Illustrative) | Supporting Literature Analogy |
|---|---|---|---|
| 1 | Ethylation of a Naphthalene Precursor | Naphthalene, Ethanol, Zeolite Catalyst (e.g., CeMgY), High Temperature | Vapor phase ethylation of naphthalene. iitm.ac.in |
| 2 | Bromination at C2 | N-Bromosuccinimide (NBS), CCl4, Initiator | - |
| 3 | Formylation at C4 | n-BuLi, THF, -78 °C; then DMF | Ortho-lithiation followed by formylation. |
| 4 | Reduction of Aldehyde | NaBH4, Methanol, 0 °C to rt | Standard reduction of aryl aldehydes. |
Hypothetical Divergent Synthesis
A divergent approach would begin with a common naphthalene-based intermediate that allows for the sequential and selective introduction of the required functional groups. A suitable starting point could be a 4-substituted-3-ethyl-2-naphthoic acid or its ester derivative. From this central molecule, different synthetic pathways could be pursued to obtain not only the target compound but also a library of related derivatives for potential structure-activity relationship studies.
For instance, starting with a hypothetical 3-ethyl-4-methyl-2-naphthoic acid, the carboxylic acid functionality could serve as a handle for various transformations. The methyl group could be functionalized to the hydroxymethyl group via radical bromination followed by hydrolysis. The carboxylic acid itself could be converted to the nitrile. The direct conversion of carboxylic acids to nitriles has been reported, often proceeding through an amide intermediate. nih.govgoogle.com
Another divergent strategy could start from a simpler, commercially available naphthalene derivative, such as 2-naphthaldehyde (B31174). A Wittig reaction on 2-naphthaldehyde could introduce a two-carbon chain, which could then be further elaborated. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.netyoutube.com For example, a Wittig reaction with (ethoxymethyl)triphenylphosphonium chloride would yield an enol ether, which upon hydrolysis would give a two-carbon extended aldehyde. This could then be subjected to reactions to introduce the ethyl and hydroxymethyl groups at the desired positions, although achieving the required regioselectivity would be a significant challenge.
A key feature of a divergent synthesis is the ability to create molecular diversity from a common precursor. rsc.org Starting from an intermediate like 3-ethyl-4-formyl-2-naphthonitrile, one could not only reduce the aldehyde to the hydroxymethyl group to get the target compound but also oxidize it to a carboxylic acid, or react it with Grignard reagents to introduce other alkyl groups, thus generating a small library of related compounds.
Green Chemistry Principles in Naphthonitrile Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. journals.co.za These principles can be applied to the hypothetical synthesis of this compound by considering alternative reagents, solvents, and catalysts.
Atom Economy and Waste Reduction
Traditional methods for nitrile synthesis, such as the Sandmeyer reaction, often use stoichiometric amounts of toxic copper cyanide salts and generate significant waste. rsc.org Modern palladium-catalyzed cyanation reactions offer a more atom-economical alternative, using catalytic amounts of palladium and a less toxic cyanide source like zinc cyanide. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as Pd/C, simplifies catalyst recovery and reuse, further reducing waste. organic-chemistry.org
Use of Greener Solvents and Reagents
A significant advancement in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has shown that the synthesis of aryl nitriles from aromatic aldehydes can be achieved in water, minimizing the use of volatile organic compounds (VOCs). rsc.org This one-pot conversion proceeds through an aldoxime intermediate and offers a greener route to the nitrile functionality. rsc.org Similarly, palladium-catalyzed cyanation reactions have been developed to work in aqueous media, further enhancing the green credentials of this transformation. acs.org
The use of biocatalysis represents a frontier in green chemistry. Nitrile hydratases and amidases are enzymes that can hydrolyze nitriles to amides and carboxylic acids, respectively, under mild, aqueous conditions. journals.co.za While the reverse reaction (synthesis of nitriles) is less common, a single enzyme, ToyM, has been shown to convert a carboxylic acid to a nitrile via an amide intermediate, demonstrating the potential of biocatalysis in this area. nih.gov Such enzymatic methods could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.
Table 2: Green Chemistry Approaches for Key Transformations
| Transformation | Conventional Method | Greener Alternative | Green Chemistry Principle(s) |
|---|---|---|---|
| Nitrile Synthesis | Sandmeyer reaction (CuCN) | Palladium-catalyzed cyanation in water; One-pot synthesis from aldehyde in water. acs.orgrsc.org | Use of catalytic reagents, safer solvents, waste reduction. |
| C-H Ethylation | Friedel-Crafts alkylation (AlCl3) | Catalytic C-H activation using transition metals. iitm.ac.in | Higher atom economy, use of catalytic reagents. |
| Aldehyde Reduction | Metal hydrides in organic solvents | Catalytic transfer hydrogenation using a benign hydrogen donor (e.g., formic acid, isopropanol). | Use of safer reagents and solvents. |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethyl 4 Hydroxymethyl 2 Naphthonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous structural confirmation.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic region would display a complex pattern corresponding to the six protons on the naphthalene (B1677914) ring system. The ethyl and hydroxymethyl substituents would give rise to characteristic signals in the aliphatic region of the spectrum. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |
| H-7 | 7.5 - 7.7 | t | 7.0 - 8.0 |
| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| -CH₂- (hydroxymethyl) | 4.8 - 5.0 | s | - |
| -OH | 1.5 - 3.0 | br s | - |
| -CH₂- (ethyl) | 2.8 - 3.0 | q | 7.5 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | 7.5 |
Predicted values are based on typical chemical shifts for substituted naphthalenes and aliphatic groups.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the substitution pattern, all 13 carbon atoms in this compound are expected to be chemically distinct, resulting in 13 discrete signals. The nitrile carbon is characteristically found in the 115-125 ppm range, while the aromatic carbons will appear between 120 and 140 ppm. The carbons of the ethyl and hydroxymethyl groups will be observed in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-CN) | 110 - 115 |
| C-3 (C-CH₂CH₃) | 140 - 145 |
| C-4 (C-CH₂OH) | 135 - 140 |
| C-4a | 130 - 135 |
| C-8a | 130 - 135 |
| C-1 | 125 - 130 |
| C-5 | 125 - 130 |
| C-6 | 127 - 132 |
| C-7 | 127 - 132 |
| C-8 | 125 - 130 |
| -CN | 118 - 122 |
| -CH₂- (hydroxymethyl) | 60 - 65 |
| -CH₂- (ethyl) | 22 - 27 |
| -CH₃ (ethyl) | 13 - 18 |
Predicted values are based on typical chemical shifts for substituted naphthalenes and relevant functional groups. libretexts.orgchegg.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.) and within the ethyl group (between the -CH₂- and -CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the -CH₂- proton signal of the ethyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. For instance, the protons of the hydroxymethyl group (-CH₂OH) would show correlations to C-4, C-3, and C-4a. The ethyl group protons would similarly show correlations to carbons on the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It would be particularly useful in confirming the relative positions of the substituents. For example, a NOESY correlation between the hydroxymethyl protons and the H-5 proton would provide strong evidence for their spatial proximity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the nitrile group (C≡N) stretch. quimicaorganica.org A broad band in the high-frequency region would indicate the O-H stretch of the hydroxyl group, characteristic of alcohols. pressbooks.publibretexts.orglibretexts.org The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be visible. Raman spectroscopy would be complementary, with the nitrile and aromatic ring stretching modes expected to show strong signals.
Predicted IR and Raman Data
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| -OH (Alcohol) | O-H stretch | 3200 - 3600 | Strong, Broad (IR) |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium (IR, Raman) |
| -C≡N (Nitrile) | C≡N stretch | 2220 - 2260 | Strong, Sharp (IR, Raman) |
| Aromatic C=C | C=C stretch | 1500 - 1600 | Medium to Strong (IR, Raman) |
| -CH₂- | C-H bend | 1450 - 1470 | Medium (IR) |
| -CH₃ | C-H bend | 1370 - 1390 | Medium (IR) |
| -C-O (Alcohol) | C-O stretch | 1000 - 1260 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₃NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) that confirms its elemental composition.
Electron ionization (EI) would likely induce fragmentation. The fragmentation pattern of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.org Plausible fragmentation pathways would include:
Loss of a hydrogen radical: [M-1]⁺
Loss of the ethyl group: [M-29]⁺, leading to a stable naphthyl cation.
Loss of the hydroxymethyl group: [M-31]⁺, which would also be a significant peak due to the formation of a stable cation.
Cleavage of the C-C bond next to the oxygen: This could lead to various smaller fragments.
The molecular ion peak ([M]⁺) for an aromatic compound is expected to be relatively intense due to the stability of the naphthalene ring system. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. royalsocietypublishing.orgacs.orgresearchgate.net This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray crystallography would reveal the packing arrangement of the molecules in the crystal lattice. acs.org This could identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be expected to play a significant role in the solid-state architecture. Such interactions can influence the physical properties of the compound. While specific crystallographic data cannot be predicted, the technique remains the gold standard for absolute structure determination. researchgate.net
Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions, which govern the supramolecular assembly of the compound in the solid state.
Conformational Analysis in the Crystalline State
Similarly, a conformational analysis of this compound in its crystalline state cannot be provided. This analysis would rely on data obtained from single-crystal X-ray diffraction to determine key torsional angles, bond lengths, and bond angles, which define the three-dimensional shape of the molecule within the crystal lattice.
Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Hydroxymethyl 2 Naphthonitrile
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For molecules like 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile, DFT is instrumental in elucidating their three-dimensional structure, electronic properties, and reactivity.
Optimization of Molecular Conformations
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For complex molecules with rotatable bonds, such as the ethyl and hydroxymethyl groups in the title compound, multiple conformations may exist.
While specific data for this compound is not available, studies on related naphthalene (B1677914) derivatives routinely employ DFT methods, such as B3LYP with basis sets like 6-311++G, to determine optimized geometries. aip.org For instance, the optimized geometry of the parent molecule, naphthalene, has been calculated and shows excellent agreement with experimental data, with maximum differences in bond lengths and angles being only 0.01 Å and 0.2º, respectively, at the B3LYP/6-311++G level of theory. It is expected that the ethyl and hydroxymethyl substituents in this compound would influence the planarity of the naphthalene core to some extent, and DFT calculations would be crucial in quantifying these distortions.
Table 1: Representative Calculated Geometric Parameters for Naphthalene (as a proxy)
| Parameter | Calculated Value (B3LYP/6-311++G**) | Experimental Value |
|---|---|---|
| C1-C2 Bond Length (Å) | 1.38 | 1.37 |
| C1-C9 Bond Length (Å) | 1.42 | 1.42 |
| C9-C10 Bond Length (Å) | 1.43 | 1.42 |
| C1-C2-C3 Bond Angle (°) | 120.6 | 120.5 |
Data sourced from a computational study on naphthalene. This table serves as an illustrative example of the type of data obtained from DFT geometry optimization.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and are central to understanding a molecule's electronic behavior. libretexts.orgwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
For 2-naphthonitrile (B358459), the HOMO and LUMO energies have been computationally determined. These values provide insight into the electronic transitions and reactivity of the naphthonitrile scaffold. The introduction of an ethyl group (an electron-donating group) and a hydroxymethyl group to the naphthalene ring is expected to raise the HOMO energy level and potentially lower the LUMO energy level, leading to a smaller HOMO-LUMO gap and increased reactivity compared to the parent 2-naphthonitrile.
Table 2: Calculated Frontier Orbital Energies for 1- and 2-Cyanonaphthalene (CNN) Radicals
| Compound | Adiabatic Electron Affinity (eV) | Triplet State Energy (eV) | Singlet-Triplet Energy Splitting (eV) |
|---|---|---|---|
| 1-CNN | 0.856 | 3.226 | 2.370 |
| 2-CNN | 0.798 | 3.266 | 2.468 |
Data from a computational study on cyanonaphthalene radical anions. aip.org This table illustrates the type of electronic property data obtained through DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule is not uniform and can be visualized using charge distribution analysis and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.
For a molecule like this compound, the nitrile group (C≡N) would be expected to be a region of high electron density and negative electrostatic potential. The hydroxyl group's oxygen atom would also represent an electron-rich site. Conversely, the hydrogen atom of the hydroxyl group would be electron-deficient and show a positive potential. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, which would be a significant feature for this molecule due to the hydroxymethyl group.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. Studies on naphthalene and its derivatives have shown that calculated vibrational frequencies, when appropriately scaled, are in excellent agreement with experimental spectra. ijarst.com For this compound, specific vibrational modes associated with the C≡N stretch of the nitrile group, the O-H stretch of the hydroxymethyl group, and the various C-H and C-C vibrations of the ethyl and naphthalene moieties could be precisely calculated. A computational study on 2,6- and 2,7-dimethylnaphthalenes successfully assigned the experimental IR and Raman bands based on DFT calculations. ijarst.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of complex molecules. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Reaction Mechanism Studies and Transition State Analysis for Derivatization
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the derivatization of this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy intermediates that connect reactants and products. Understanding the structure and energy of these transition states is key to predicting reaction rates and product outcomes.
For instance, the derivatization of the hydroxymethyl group or reactions involving the nitrile functionality could be modeled. Theoretical calculations can elucidate the step-by-step pathway of these transformations, providing insights that are often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Model Development through Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are heavily reliant on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.
Computational chemistry is essential for generating a wide array of theoretical descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. For a series of naphthonitrile derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. Studies on naphthalene derivatives have successfully employed QSAR models to predict their inhibitory activities against enzymes like cytochrome P450. researchgate.net The development of such models for derivatives of this compound could guide the synthesis of new compounds with enhanced activities.
Chemical Reactivity and Derivatization of 3 Ethyl 4 Hydroxymethyl 2 Naphthonitrile
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed. savemyexams.com
For 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile, hydrolysis would be expected to yield 3-ethyl-4-(hydroxymethyl)naphthalene-2-carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide, 3-ethyl-4-(hydroxymethyl)-2-naphthamide.
Table 1: Expected Products of Nitrile Hydrolysis and Amidation
| Starting Material | Reagents and Conditions | Expected Major Product |
| This compound | H₃O⁺, heat or OH⁻, heat, then H₃O⁺ | 3-Ethyl-4-(hydroxymethyl)naphthalene-2-carboxylic acid |
| This compound | H₂O₂, base or controlled acid hydrolysis | 3-Ethyl-4-(hydroxymethyl)-2-naphthamide |
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will completely reduce the nitrile to a primary amine. libretexts.orgmasterorganicchemistry.comyoutube.com In the case of this compound, this reaction would yield [3-ethyl-4-(hydroxymethyl)naphthalen-2-yl]methanamine. The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon. libretexts.org
Conversely, the use of a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an imine intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org Upon aqueous workup, this imine is hydrolyzed to an aldehyde. chemistrysteps.commasterorganicchemistry.com This reaction would transform this compound into 3-ethyl-4-(hydroxymethyl)-2-naphthaldehyde. organic-chemistry.org
Table 2: Reduction Products of the Nitrile Group
| Starting Material | Reducing Agent | Expected Product |
| This compound | 1. LiAlH₄, ether; 2. H₂O | [3-Ethyl-4-(hydroxymethyl)naphthalen-2-yl]methanamine |
| This compound | 1. DIBAL-H, toluene, -78 °C; 2. H₂O | 3-Ethyl-4-(hydroxymethyl)-2-naphthaldehyde |
Nitriles can participate as dipolarophiles in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile oxides to form five-membered heterocyclic rings. nih.govnih.govmdpi.com Nitrile oxides, which can be generated in situ from oximes, are 1,3-dipoles that react with the carbon-nitrogen triple bond of the nitrile. researchgate.net
The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would be expected to yield a 1,2,4-oxadiazole (B8745197) derivative. The regioselectivity of this reaction can be influenced by the electronic nature of both the nitrile and the nitrile oxide. rsc.org
Transformations of the Hydroxymethyl Group
The hydroxymethyl group is a primary alcohol and thus can undergo oxidation, etherification, and esterification reactions.
The oxidation of the primary alcohol of the hydroxymethyl group can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. organic-chemistry.orgmdpi.com
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are selective for the oxidation of primary alcohols to aldehydes. libretexts.org Treatment of this compound with these reagents would be expected to yield 3-ethyl-2-cyano-4-naphthaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid. researchgate.net This would result in the formation of 3-ethyl-2-cyanonaphthalene-4-carboxylic acid.
Table 3: Oxidation Products of the Hydroxymethyl Group
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | PCC or DMP | 3-Ethyl-2-cyano-4-naphthaldehyde |
| This compound | KMnO₄ or H₂CrO₄ | 3-Ethyl-2-cyanonaphthalene-4-carboxylic acid |
As a primary alcohol, the hydroxymethyl group can be readily converted into ethers and esters.
Etherification: The Williamson ether synthesis is a common method for preparing ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting this compound with sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether, 3-ethyl-4-(methoxymethyl)-2-naphthonitrile. organic-chemistry.org
Esterification: Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a standard method for ester synthesis. libretexts.org Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. savemyexams.compressbooks.publibretexts.org For instance, reaction with acetyl chloride would produce 3-ethyl-2-cyanonaphthalen-4-yl)methyl acetate.
Table 4: Etherification and Esterification Products
| Starting Material | Reagents | Expected Product Class | Example Product (with specific reagent) |
| This compound | 1. NaH; 2. Alkyl halide (e.g., CH₃I) | Ether | 3-Ethyl-4-(methoxymethyl)-2-naphthonitrile |
| This compound | Carboxylic acid, H⁺ catalyst | Ester | (3-Ethyl-2-cyanonaphthalen-4-yl)methyl ester of the carboxylic acid |
| This compound | Acyl chloride (e.g., CH₃COCl), pyridine | Ester | (3-Ethyl-2-cyanonaphthalen-4-yl)methyl acetate |
| This compound | Acid anhydride (e.g., (CH₃CO)₂O), pyridine | Ester | (3-Ethyl-2-cyanonaphthalen-4-yl)methyl acetate |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound "this compound." Searches for its synthesis, properties, chemical reactivity, and derivatization have not yielded any relevant results.
This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it is a compound that is not described in publicly accessible databases and scientific journals.
Due to the lack of available data, it is not possible to provide the requested article on the chemical reactivity and derivatization of "this compound" as outlined. The specific sections and subsections regarding substitution reactions, reactions at the ethyl moiety, electrophilic aromatic substitution, and transition-metal catalyzed cross-coupling reactions cannot be addressed without foundational research on the compound itself.
Advanced Research Applications and Potential in Chemical Sciences
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structure of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile makes it a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the nitrile, the hydroxyl group, and the aromatic ring system—allows for a variety of chemical transformations.
The synthesis of polysubstituted naphthalenes is a significant area of organic chemistry, driven by their presence in numerous biologically active compounds and functional materials. nih.govacs.orgrsc.orglifechemicals.com Methodologies for creating such compounds often involve multi-step processes, including cycloaddition reactions and transition-metal-catalyzed cross-couplings. nih.govacs.org For instance, the construction of the naphthalene (B1677914) skeleton can be achieved through tandem reactions of benzynes with α-cyano-β-alkylenones, offering a pathway to polysubstituted naphthalenes. acs.org Another approach involves the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols, which can yield a wide variety of substituted naphthalenes under mild conditions. nih.gov
The functional groups on this compound offer several handles for further modification:
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up possibilities for creating a wide range of derivatives, including esters, amides, and other nitrogen-containing heterocycles.
The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. This allows for the introduction of new functional moieties or for linking the naphthalene core to other molecular structures.
The naphthalene ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.
The combination of these reactive sites makes this compound a valuable building block for the synthesis of complex natural products, pharmaceutical agents, and novel organic materials. nih.govnih.gov The controlled, stepwise modification of its functional groups could provide access to a diverse library of naphthalene derivatives with unique substitution patterns that would be difficult to achieve through other synthetic routes. lifechemicals.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Product Functional Group |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Hydroxymethyl (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Hydroxymethyl (-CH₂OH) | KMnO₄ | Carboxylic Acid (-COOH) |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted Naphthalene |
Exploration in Materials Science for Optical or Electronic Applications
Naphthalene derivatives are of significant interest in materials science due to their unique optical and electronic properties. tandfonline.combohrium.com These properties are highly tunable and depend on the nature and position of the substituents on the naphthalene core. tandfonline.comnih.gov The combination of an electron-donating group (ethyl), a group capable of hydrogen bonding (hydroxymethyl), and an electron-withdrawing group (nitrile) in this compound suggests that it could have interesting applications in the development of novel optical and electronic materials.
The electronic properties of naphthalene derivatives are influenced by the substituents' effects on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iau.irresearchgate.net The ethyl group, being a weak electron-donating group, would slightly raise the HOMO energy level. Conversely, the nitrile group is a strong electron-withdrawing group and would lower the LUMO energy level. This combination can lead to a reduced HOMO-LUMO gap, which is a desirable characteristic for organic semiconductors and other electronic materials. bohrium.com The hydroxymethyl group can participate in intermolecular hydrogen bonding, which can influence the molecular packing in the solid state and, consequently, the material's bulk electronic properties. acs.org
The photophysical properties of naphthalene derivatives are also highly dependent on their substitution pattern. researchgate.netnih.gov The presence of both electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence with a large Stokes shift. google.com The cyano group, in particular, is known to influence the fluorescence properties of aromatic compounds. nih.govacs.org The specific substitution pattern of this compound could lead to unique emission characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optical devices. acs.orgresearchgate.net
Table 2: Predicted Electronic and Optical Properties of Naphthalene Derivatives
| Property | Influencing Factors | Potential Application |
| Reduced HOMO-LUMO Gap | Electron-donating and -withdrawing groups | Organic Semiconductors |
| Strong Fluorescence | Intramolecular Charge Transfer (ICT) | OLEDs, Fluorescent Probes |
| Solvatochromism | Change in dipole moment upon excitation | Environmental Sensors |
| High Quantum Yield | Rigid naphthalene core, specific substituents | Laser Dyes, Bio-imaging |
Development of Chemical Probes and Tags
Functionalized naphthalene derivatives are widely used as fluorescent probes and tags in biological and chemical systems. google.com Their strong fluorescence, good photostability, and sensitivity to the local environment make them ideal for these applications. researchgate.net The unique combination of functional groups in this compound suggests its potential for development into a novel chemical probe.
The hydroxymethyl group provides a convenient point for attaching the naphthalene core to other molecules, such as biomolecules or analytes of interest. This could be achieved through esterification or etherification reactions. The nitrile group, being a polar and electron-withdrawing moiety, can enhance the sensitivity of the probe to its environment. Changes in the polarity of the surrounding medium can affect the extent of intramolecular charge transfer, leading to shifts in the fluorescence emission wavelength (solvatochromism). This property could be exploited to develop probes that report on the local environment within a cell or a chemical reaction.
Furthermore, the specific substitution pattern could be engineered to create a "turn-on" or "turn-off" fluorescent sensor. For example, the hydroxymethyl group could be modified with a quencher moiety that is cleaved upon interaction with a specific analyte, leading to a significant increase in fluorescence intensity. The development of high-quality chemical probes is a crucial area of research, enabling the study of protein function and target validation in drug discovery. nih.gov
Contribution to Fundamental Understanding of Naphthalene-Based Systems
The study of polysubstituted naphthalenes provides fundamental insights into structure-property relationships in aromatic systems. nih.gov The specific arrangement of substituents in this compound—an alkyl group, a hydroxymethyl group, and a nitrile group in adjacent positions—presents a unique case for investigating the interplay of steric and electronic effects.
By systematically studying the chemical reactivity and physical properties of this compound and its derivatives, researchers can gain a deeper understanding of:
The directing effects of multiple substituents in electrophilic aromatic substitution reactions.
The influence of proximate functional groups on the reactivity of each other.
The relationship between molecular structure, solid-state packing, and bulk material properties. researchgate.net
The factors that govern the photophysical behavior of complex naphthalene derivatives.
This fundamental knowledge is essential for the rational design of new functional molecules and materials with tailored properties for a wide range of applications, from pharmaceuticals to advanced electronics. lifechemicals.com
Q & A
Q. What are the standard synthetic routes for 3-ethyl-4-(hydroxymethyl)-2-naphthonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving naphthalene derivatives. A common method involves alkynes and 1,3-dicarbonyl compounds under bromine catalysis, followed by nitrile group introduction. Key variables include temperature (60–100°C), inert atmospheres (N₂), and catalysts like N-bromo-succinimide . Yield optimization requires monitoring via TLC or HPLC to track intermediate formation and purity .
Q. How can structural elucidation of this compound be achieved experimentally?
X-ray crystallography is the gold standard for determining bond lengths and angles. Complementary techniques include NMR (¹H/¹³C) for functional group verification and mass spectrometry (HPLC-MS) for molecular weight confirmation . Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental data .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
Purification often involves column chromatography with silica gel or reverse-phase HPLC. Challenges include separating hydroxylated byproducts and residual catalysts. Gradient elution (e.g., hexane/ethyl acetate) improves resolution, while LC-MS aids in identifying co-eluting impurities .
Advanced Research Questions
Q. How do electronic effects of substituents on the naphthalene ring influence the compound’s reactivity in kinetic studies?
Electron-donating groups (e.g., -OH) enhance nucleophilicity at the nitrile group, accelerating reactions like nucleophilic substitution. Conversely, electron-withdrawing groups stabilize intermediates, slowing reaction rates. Kinetic parameters (e.g., activation energy) are quantified using stopped-flow spectroscopy or time-resolved HPLC .
Q. What methodologies are employed to resolve contradictions in reported biological activities (e.g., autotaxin modulation vs. cytotoxicity)?
Conflicting data may arise from assay variability (e.g., cell lines, exposure durations). A tiered approach is recommended:
- In vitro validation : Dose-response curves (IC₅₀) across multiple cell types .
- Mechanistic studies : Competitive binding assays or CRISPR-knockout models to isolate target interactions .
- Meta-analysis : Apply confidence criteria (e.g., high/moderate/low) to prioritize studies with rigorous controls .
Q. How can computational modeling predict the compound’s interaction with enzymes like autotaxin?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and stability. Key steps:
Q. What advanced analytical techniques detect trace byproducts in scaled-up synthesis?
High-resolution mass spectrometry (HR-MS) and tandem MS/MS differentiate isobaric impurities. For example, trace aldehydes from incomplete oxidation can be quantified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-UV .
Methodological Considerations for Data Interpretation
Q. How are structure-activity relationships (SARs) derived for derivatives of this compound?
- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl chains) at the 4-hydroxymethyl position .
- Biological profiling : Test derivatives in enzyme inhibition assays (e.g., autotaxin) and correlate activity with steric/electronic parameters (Hammett constants) .
- QSAR modeling : Use Schrödinger’s QikProp to predict bioavailability and toxicity .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilizers : Add antioxidants like BHT (0.1% w/v) to ethanolic stock solutions.
- Storage conditions : Maintain at -20°C under argon to prevent hydroxyl group oxidation .
Tables for Key Data
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Purity assessment | HPLC-MS (C18 column) | ≥98% (λ = 255 nm) | |
| Crystal structure resolution | X-ray diffraction | Space group P2₁, R-factor < 0.05 | |
| Autotaxin inhibition (IC₅₀) | Fluorescent substrate assay | 12.3 ± 1.5 µM (HEK293 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
